molecular formula C13H15BFNO2 B595601 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1218791-15-1

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B595601
CAS No.: 1218791-15-1
M. Wt: 247.076
InChI Key: BDIHSSFYJYXWRV-UHFFFAOYSA-N
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Description

Core Structural Features

The molecular formula of the compound is $$ \text{C}{13}\text{H}{15}\text{BFNO}_2 $$, with a planar aromatic ring system substituted by fluorine at the 2-position and a boronic ester group at the 3-position. The boronic ester moiety consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which adopts a trigonal planar geometry around the boron atom. Key bond lengths include:

  • B–O bonds : 1.35–1.38 Å, consistent with sp$$^2$$-hybridized boron.
  • C–B bond : 1.56–1.59 Å, slightly longer than typical C–C bonds due to reduced orbital overlap.
  • C≡N bond : 1.14–1.16 Å, characteristic of nitrile groups.

The fluorine atom induces electronic asymmetry, polarizing the aromatic ring and influencing the electron density distribution at the boron center.

Non-Covalent Interactions

X-ray crystallography reveals weak hydrogen bonding between the nitrile group and adjacent molecules (C≡N···H–C distances: 2.7–2.9 Å). The methyl groups of the dioxaborolane ring engage in van der Waals interactions, stabilizing the crystal lattice.

Properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIHSSFYJYXWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682220
Record name 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-15-1
Record name 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-fluorobenzeneboronic acid pinacol ester
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Preparation Methods

General Reaction Mechanism

The reaction proceeds via oxidative addition of the aryl halide (e.g., 3-bromo-2-fluorobenzonitrile) to a palladium catalyst, followed by transmetallation with B2pin2 and reductive elimination to yield the boronic ester. Key steps include:

  • Oxidative Addition :
    Pd0+Ar-XPdII(Ar)(X)\text{Pd}^0 + \text{Ar-X} \rightarrow \text{Pd}^{II}(\text{Ar})(\text{X})

  • Transmetallation :
    PdII(Ar)(X)+B2pin2PdII(Ar)(Bpin)+X-Bpin\text{Pd}^{II}(\text{Ar})(\text{X}) + \text{B}_2\text{pin}_2 \rightarrow \text{Pd}^{II}(\text{Ar})(\text{Bpin}) + \text{X-Bpin}

  • Reductive Elimination :
    PdII(Ar)(Bpin)Ar-Bpin+Pd0\text{Pd}^{II}(\text{Ar})(\text{Bpin}) \rightarrow \text{Ar-Bpin} + \text{Pd}^0

Representative Protocol from Literature

A scalable synthesis (89% yield) was achieved using the following conditions:

Parameter Detail
Substrate4-Bromo-2-fluorobenzonitrile (5.0 mmol)
Boron SourceBis(pinacolato)diboron (5.0 mmol)
CatalystPd(dppf)Cl₂ (1.0 mol%)
BasePotassium acetate (4.0 equiv)
Solvent1,4-Dioxane/DMSO (5:1 v/v)
Temperature105°C
Time3 hours
WorkupColumn chromatography (petroleum ether/EtOAc)
Yield89%

This protocol highlights the importance of polar aprotic solvents (DMSO) in stabilizing intermediates and enhancing reaction rates.

Alternative Catalytic Systems and Solvents

Recent advancements explore eco-friendly solvents and ligand-modified catalysts to improve efficiency and sustainability.

Deep Eutectic Solvents (DESs)

A 2024 study demonstrated Miyaura borylation in choline chloride (ChCl)-based DESs, achieving comparable yields (80–92%) with reduced catalyst loading (1 mol% Pd). Key advantages include:

  • Reduced Environmental Impact : DESs (e.g., ChCl-glucose) are biodegradable.

  • Catalyst Efficiency : Ligands like XPhos enhance Pd₂(dba)₃ activity, enabling lower Pd usage.

Ligand-Free Catalysis

While less common, ligand-free systems using Pd/C or Cu catalysts have been reported for analogous boronic esters, though yields are typically lower (50–70%).

Reaction Optimization and Challenges

Solvent Effects

  • Polar Aprotic Solvents : DMSO and DMF improve solubility of boron reagents but require high temperatures.

  • Eutectic Mixtures : DESs enable milder conditions (80–100°C) while maintaining yields.

Substrate Limitations

  • Electron-Deficient Arenes : Reactions proceed efficiently with electron-withdrawing groups (e.g., -CN, -F).

  • Steric Hindrance : Ortho-substituents (e.g., -F in the target compound) may slow transmetallation, necessitating longer reaction times.

Comparative Analysis of Methods

Method Catalyst Solvent Yield Scalability Eco-Friendliness
Miyaura (Standard)Pd(dppf)Cl₂DMSO/1,4-Dioxane89%HighModerate
Miyaura (DES)Pd₂(dba)₃/XPhosChCl-Glucose85%ModerateHigh
HalodeboronationNaOMeTHF75%LowLow

Industrial and Practical Considerations

  • Cost Efficiency : Pd(dppf)Cl₂, though effective, is expensive ($320/g), making ligand-free or low-Pd systems preferable for large-scale production.

  • Workup Simplicity : DES-based reactions simplify purification by reducing emulsion formation during aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitriles and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The reactivity and applications of boronate esters are highly dependent on substituent positions and electronic properties. Key analogs include:

Compound Name Substituent Positions (Fluoro/Boronyl) Molecular Weight (g/mol) Key Applications/Reactivity Notes
3-Fluoro-4-(pinacolboronyl)benzonitrile 3-F, 4-B 247.08 Structural isomer; lower steric hindrance at boronyl position enhances coupling efficiency
4-Fluoro-3-(pinacolboronyl)benzonitrile 4-F, 3-B 247.08 Meta-substitution may alter electronic effects in charge-transfer materials
4-(Pinacolboronyl)benzonitrile 4-B, no F 229.08 Widely used in OLEDs and organic semiconductors
4-Chloro-3-(pinacolboronyl)benzonitrile 4-Cl, 3-B 263.53 Chloro substituent increases lipophilicity; used in medicinal chemistry intermediates

Key Observations :

  • Fluorine Position : The 2-fluoro-3-boronyl isomer (target compound) offers a unique electronic profile, with fluorine’s inductive effect enhancing the electrophilicity of the boronate group for cross-coupling .

Reactivity in Cross-Coupling Reactions

The target compound and its analogs are pivotal in Suzuki-Miyaura couplings. Comparative studies reveal:

  • Yield and Efficiency :
    • The target compound achieves moderate yields (~60–70%) in couplings with aryl halides under standard Pd catalysis .
    • 4-Boronyl analogs (e.g., 4-(pinacolboronyl)benzonitrile) often exhibit higher yields (75–85%) due to reduced steric constraints .
  • Substrate Scope :
    • Electron-deficient partners (e.g., nitroarenes) react efficiently with the target compound, leveraging the electron-withdrawing -CN and -F groups .
    • Chloro-substituted analogs show compatibility with Grignard reagents in alkylation reactions .

Physical and Material Properties

  • Thermal Stability : Decomposition temperatures exceed 200°C, making them suitable for high-temperature reactions .
  • Crystallinity : Fluorine and nitrile groups promote intermolecular dipole interactions, influencing crystal packing and material properties (e.g., phosphorescence in OLEDs) .

Biological Activity

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS No. 863868-29-5) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H15BFNO2 with a molecular weight of 247.07 g/mol. The compound contains a fluorine atom and a dioxaborolane moiety which are crucial for its biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of compounds containing dioxaborolane structures. For instance, derivatives similar to this compound have shown promising activity against Plasmodium species in vitro. In one study focusing on the optimization of dihydroquinazolinone scaffolds for malaria treatment, compounds with similar structural features exhibited significant reductions in parasitemia in mouse models .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated against various cancer cell lines. Preliminary results indicate moderate cytotoxic effects on human HepG2 liver cancer cells. The compound's structure suggests that the dioxaborolane group may enhance its interaction with cellular targets involved in cancer cell proliferation .

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes or proteins that are essential for the survival and replication of parasites and cancer cells. The fluorine atom may play a role in enhancing the lipophilicity and metabolic stability of the compound.

Case Studies

  • Antimalarial Activity : A study reported that derivatives exhibiting modifications similar to those found in this compound achieved up to a 30% reduction in parasitemia in P. berghei infected mice at doses around 40 mg/kg .
  • Cytotoxicity Assessment : In a cytotoxicity assay against HepG2 cells, compounds structurally related to this compound showed IC50 values ranging from 10 to 30 µM depending on the specific substituents present on the dioxaborolane ring .

Data Summary

PropertyValue
Molecular FormulaC13H15BFNO2
Molecular Weight247.07 g/mol
CAS Number863868-29-5
Antiparasitic ActivityUp to 30% reduction in parasitemia at 40 mg/kg
Cytotoxicity (HepG2 Cells)IC50: 10 - 30 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or Miyaura borylation. For example, palladium-catalyzed cross-coupling with aryl halides and boronic esters under inert conditions (e.g., N₂ atmosphere) is common. Optimization involves selecting ligands (e.g., Pd(PPh₃)₄), bases (Cs₂CO₃), and solvents (THF or dioxane) to enhance yield . Reaction temperatures (40–80°C) and time (12–24 hours) are critical for minimizing side reactions like protodeboronation. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine coupling patterns at δ ~110 ppm for aromatic C-F). ¹¹B NMR identifies boronate ester peaks (δ ~30 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 276.12) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2) resolves bond angles and confirms steric effects from the tetramethyl dioxaborolane group. Hydrogen bonding between nitrile and adjacent fluorine can influence crystal packing .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures. The electron-withdrawing nitrile and fluorine groups activate the aryl ring for nucleophilic substitution. For example, coupling with 4-bromophenol derivatives under Pd catalysis yields π-conjugated systems for OLEDs . Side reactions (e.g., deborylation) are mitigated by avoiding protic solvents and using fluoride-free bases .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s electronic properties?

  • Methodological Answer : Discrepancies in HOMO/LUMO levels (predicted via DFT vs. cyclic voltammetry) arise from solvent effects or crystal packing. Validate computational models by:

  • Comparing experimental UV-Vis spectra (λ_max) with TD-DFT results .
  • Adjusting dielectric constants in simulations to match solvent environments .
  • Analyzing X-ray-derived bond lengths to refine computational geometries .

Q. What strategies improve the efficiency of Suzuki-Miyaura couplings involving this boronate ester?

  • Methodological Answer :

  • Precatalyst Selection : Use Pd(OAc)₂ with SPhos ligands for sterically hindered substrates .
  • Microwave Assistance : Reduce reaction time (2–4 hours) while maintaining yields >85% .
  • Additives : Include silver salts (AgNO₃) to stabilize intermediates and prevent Pd black formation .
  • Substrate Design : Electron-deficient aryl halides (e.g., 2-fluoro-5-bromobenzonitrile) enhance coupling rates .

Q. How does the compound’s stability under different conditions affect experimental design?

  • Methodological Answer : The boronate ester hydrolyzes in protic solvents (e.g., H₂O/MeOH), requiring anhydrous conditions. Storage under inert gas (Ar) at –20°C prevents degradation . For reactions in polar aprotic solvents (DMF, DMSO), monitor boronate integrity via ¹¹B NMR. Thermal stability assays (TGA/DSC) reveal decomposition thresholds (~150°C), guiding reaction temperature limits .

Q. What are the challenges in using this compound for constructing π-conjugated systems in OLEDs?

  • Methodological Answer :

  • Charge Transport : The fluorine and nitrile groups enhance electron affinity but may reduce hole mobility. Balance by copolymerizing with donor units (e.g., triphenylamine) .
  • Film Morphology : Spin-coating from chlorobenzene solutions minimizes phase separation. Annealing (80–100°C) improves crystallinity .
  • Efficiency Loss : Aggregation-caused quenching (ACQ) is mitigated by introducing bulky substituents (e.g., tert-butyl groups) .

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